Indinavir - 150378-17-9

Indinavir

Catalog Number: EVT-271014
CAS Number: 150378-17-9
Molecular Formula: C36H47N5O4
Molecular Weight: 613.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indinavir can undergo various chemical reactions, including hydrolysis, oxidation, and metabolism by cytochrome P450 enzymes, specifically CYP3A4. [, ] These reactions are relevant to its pharmacokinetic properties and potential drug interactions.

Future Directions
  • Targeted drug delivery: Delivering Indinavir more efficiently to lymphoid tissues, where HIV persists despite therapy, could improve its efficacy. Research into novel drug delivery systems, such as nanoparticles, is ongoing. []
  • Combination therapies: Exploring the potential benefits and risks of combining Indinavir with other antiviral agents, including other protease inhibitors, could lead to more effective treatment regimens. []

Indinavir Sulfate

Compound Description: Indinavir sulfate is the sulfate salt form of indinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease. Indinavir, and consequently its sulfate salt, is primarily metabolized by the liver, but a small percentage is excreted unchanged in the urine [ [] ]. The sulfate salt is the form used in the pharmaceutical formulation of indinavir (Crixivan®) due to its enhanced water solubility [ [] ].

Indinavir Monohydrate

Compound Description: Indinavir monohydrate is a hydrated form of indinavir, containing one molecule of water per molecule of indinavir. This form is clinically relevant as it has been identified as a major component of urinary calculi observed in patients treated with indinavir [ [, ] ].

6β-Hydroxytestosterone

Compound Description: 6β-Hydroxytestosterone is a metabolite of testosterone primarily formed through the action of cytochrome P450 3A4 (CYP3A4) enzyme. It serves as a marker for CYP3A4 activity in in vitro studies [ [] ].

Nelfinavir

Compound Description: Nelfinavir is another HIV protease inhibitor used in the treatment of HIV infection [ [] ]. It exhibits a different chemical structure compared to indinavir.

Relevance: Nelfinavir serves as a relevant comparator to indinavir in the context of HIV treatment and side effects. Although both drugs act on the same target, they differ in their chemical structures and pharmacokinetic profiles. This difference is particularly important when considering the risk of nephrotoxicity, as nelfinavir has not been associated with the same degree of renal complications as indinavir [ [] ].

Ritonavir

Compound Description: Ritonavir is another HIV protease inhibitor often used in combination with other protease inhibitors, including indinavir, in a lower dose to boost their plasma concentrations [ [, ] ].

Trimethoprim-Sulfamethoxazole (TMP/SMX)

Compound Description: Trimethoprim-sulfamethoxazole is a combination antibiotic commonly used for prophylaxis and treatment of opportunistic infections in individuals with HIV [ [, ] ].

Relevance: While not structurally related to indinavir, TMP/SMX is clinically relevant as its co-administration with indinavir has been shown to potentiate the risk of nephrotoxicity [ [, ] ]. This interaction highlights the importance of considering potential drug interactions when prescribing medications to individuals receiving indinavir.

Lopinavir

Compound Description: Lopinavir, another HIV protease inhibitor, is often used in combination with ritonavir to enhance its pharmacokinetic profile [ [] ].

Relevance: While not structurally similar to indinavir, lopinavir is relevant as research explored its use in combination with indinavir and ritonavir for heavily treatment-experienced individuals [ [] ]. This combination aims to overcome resistance and achieve better viral suppression in complex cases.

Abacavir

Compound Description: Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) often included in HIV combination therapies [ [] ].

Relevance: Abacavir, while structurally unrelated to indinavir, is relevant in the context of researching drug interactions and optimizing HIV treatment regimens. Studies have investigated its co-administration with indinavir and efavirenz to evaluate potential pharmacokinetic interactions and efficacy of this triple combination therapy [ [] ].

Efavirenz

Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) frequently used in HIV combination therapies [ [] ].

Relevance: Like abacavir, efavirenz is not structurally related to indinavir but is relevant in the context of HIV combination therapy. Studies have investigated the pharmacokinetic interactions and efficacy of efavirenz when combined with indinavir, with or without abacavir, to optimize treatment outcomes [ [] ].

Source and Classification
  • Source: Indinavir was synthesized from indanone and other chemical precursors through various synthetic pathways.
  • Classification: It falls under the category of antiviral drugs, specifically protease inhibitors, which target the HIV-1 protease enzyme .
Synthesis Analysis

The synthesis of indinavir involves multiple steps, starting from indanone, which undergoes several transformations to yield the final product. A key intermediate in this synthesis is (1S,2R)-1-amino-2-indanol, which is produced through a series of reactions:

  1. Acetoxylation: Indanone is treated with manganese(III) acetate to introduce an acetoxy group.
  2. Hydrolysis: The acetoxy group is then hydrolyzed using a fungal catalyst to yield optically pure alpha-hydroxy indanone.
  3. Formation of Oxime Ether: The hydroxy indanone undergoes enantioselective reduction to form the oxime ether.
  4. Final Reduction: This oxime ether is further reduced to produce (1S,2R)-1-amino-2-indanol with high selectivity .

This multi-step synthesis highlights the complexity and precision required in producing pharmaceutical compounds like indinavir.

Molecular Structure Analysis

Indinavir has a complex molecular structure characterized by its chemical formula C36H47N5O4C_{36}H_{47}N_{5}O_{4} and a molar mass of approximately 613.803 g/mol. The structural features include:

  • Chiral Centers: The molecule contains chiral centers that contribute to its biological activity.
  • Functional Groups: It includes amine, hydroxyl, and carbonyl functional groups, which are essential for its interaction with the HIV protease enzyme.
  • 3D Configuration: The spatial arrangement of atoms in indinavir allows it to fit into the active site of HIV protease effectively, inhibiting its enzymatic function .
Chemical Reactions Analysis

Indinavir participates in several chemical reactions that are critical for its pharmacological activity:

  1. Enzymatic Inhibition: Indinavir binds to the active site of HIV protease, preventing it from cleaving viral polyproteins into functional proteins necessary for viral replication.
  2. Metabolism: The compound undergoes hepatic metabolism primarily via cytochrome P450 3A4, resulting in various metabolites that may have reduced or altered activity .

The understanding of these reactions is vital for optimizing dosage regimens and minimizing adverse effects.

Mechanism of Action

Indinavir's mechanism of action involves competitive inhibition of the HIV protease enzyme:

  • Binding: Indinavir binds to the active site of HIV protease due to its structural compatibility.
  • Inhibition: This binding prevents the cleavage of viral polyproteins (gag-pol), leading to the formation of immature and non-infectious viral particles.
  • Outcome: As a result, there is a significant reduction in viral load in patients undergoing treatment with indinavir .

This mechanism underscores the importance of protease inhibitors in managing HIV infections.

Physical and Chemical Properties Analysis

Indinavir exhibits several notable physical and chemical properties:

These properties are critical for determining dosage forms and administration routes.

Applications

Indinavir's primary application lies in its use as an antiretroviral medication:

  • HIV Treatment: It is used as part of combination therapy for patients with HIV/AIDS to suppress viral replication effectively.
  • Clinical Trials: Initially tested on animals before human trials began in late 1992; indinavir has been pivotal in advancing treatment protocols for HIV infection .

Despite its effectiveness, indinavir's use has declined due to side effects such as nephrolithiasis (kidney stones) and dietary restrictions associated with its administration .

Mechanistic Elucidation of Protease Inhibition

Structural Basis of HIV-1 Protease Binding Dynamics

Indinavir (C₃₆H₄₇N₅O₄) is a peptidomimetic inhibitor featuring a hydroxyethylene core that replaces the scissile amide bond in HIV-1 protease’s natural substrates. This design mimics the tetrahedral transition state during polyprotein cleavage, enabling high-affinity binding [1] [7]. The inhibitor’s stereospecific configuration allows optimal interaction with the enzyme’s C₂-symmetric active site, where catalytic aspartate residues (Asp25/Asp25’) facilitate nucleophilic attack [7] [10].

Key structural determinants of binding include:

  • Hydrophobic Pockets: The benzyl group at P1 and pyridinylmethyl moiety at P1' occupy the S1 and S1' subsites, respectively, forming van der Waals contacts with residues Val82, Ile84, and Pro81 [1] [4].
  • Hydrogen Bond Network: The carbonyl oxygen of the central hydroxyethylene backbone accepts hydrogen bonds from the backbone amides of Ile50/Ile50’ in the protease’s flexible flaps, stabilizing the closed conformation [2] [8].
  • Water-Mediated Interactions: A structural water molecule bridges Indinavir’s tertiary alcohol group to flap residues Gly27/Gly27’, enhancing binding affinity [7].

Table 1: Key Binding Interactions Between Indinavir and HIV-1 Protease

ResidueInteraction TypeFunctional Role
Asp25/Asp25’ElectrostaticCatalytic residue anchoring
Ile50/Ile50’Hydrogen bondingFlap stabilization
Val82/Ile84HydrophobicS1/S1' subsite occupancy
Gly27/Gly27’Water-mediatedBinding affinity enhancement

Flap dynamics are critical: Molecular dynamics (MD) simulations reveal that unliganded HIV-1 protease adopts a semi-open conformation, whereas Indinavir binding shifts the equilibrium to a closed state with flap-tip distances narrowing to <10 Å [8] [10].

Kinetic Analysis of Competitive vs. Non-Competitive Inhibition

Indinavir functions as a competitive inhibitor for HIV-1 protease, with inhibition constants (Kᵢ) in the low nanomolar range (0.54–4.3 nM) against wild-type enzyme. Kinetic profiling demonstrates classic Michaelis-Menten patterns where increasing Indinavir concentrations elevate Kₘ without affecting Vₘₐₓ, confirming direct competition with natural substrates at the catalytic cleft [1] [4].

However, its inhibition mechanism diverges in non-target systems:

  • Non-Competitive GLUT4 Inhibition: At therapeutically relevant concentrations (≥8.2 µM), Indinavir binds the cytoplasmic glucose-binding site of the GLUT4 transporter, reducing 2-deoxyglucose uptake in adipocytes. This allosteric blockade exhibits mixed-type kinetics, decreasing both substrate affinity and maximal transport velocity [3].
  • Time-Dependent CYP3A4 Inhibition: Indinavir shows biphasic kinetics against cytochrome P450 3A4. Initial rapid binding (partial high-spin iron complex) evolves into a tighter low-spin complex within seconds, characteristic of slow-binding inhibition [5] [9].

Table 2: Comparative Inhibition Kinetics of Indinavir

Target EnzymeKᵢ/IC₅₀Inhibition MechanismKinetic Evidence
HIV-1 Protease0.54–4.3 nMCompetitive ↑ Kₘ, unchanged Vₘₐₓ
GLUT4 Transporter8.2 µMNon-competitive ↓ Vₘₐₓ, altered Kₘ
CYP3A42.5–10 µMSlow-binding Time-dependent IC₅₀ shift

Allosteric Modulation Effects on Polyprotein Cleavage

Drug-resistant HIV-1 protease mutants reveal how distal mutations induce allosteric resistance to Indinavir. The triple mutant L63P/V82T/I84V exhibits:

  • Altered S1 Pocket Dynamics: Substitution V82T reduces hydrophobic contact with Indinavir’s benzyl group, while I84V increases steric hindrance. These changes propagate through the dimer interface, widening the flap separation by 2.5 Å [4].
  • Hinge-Region Remodeling: The L63P mutation at the hinge induces rigidity, impairing flap closure and reducing Indinavir’s residence time by 40% [4] [8].
  • Substrate Processing Compensation: Mutants enhance catalytic efficiency (kcat/Kₘ) for Gag polyprotein cleavage by 110–360% compared to wild-type, maintaining viral fitness despite inhibitor presence [4] [10].

Notably, synergistic inhibitor modifications fail against multi-drug-resistant variants. For example, combining P1 benzyl substitution with P2' tertiary amine in analog XN1336-52 paradoxically reduces affinity due to mutually exclusive conformational demands in the mutant active site [4].

Table 3: Allosteric Effects of Key HIV-1 Protease Mutations

MutationLocationImpact on IndinavirEffect on Substrate Cleavage
V82TActive site↓ Hydrophobic interactionsUnchanged kcat/Kₘ
I84VActive site↑ Steric clash↑ Catalytic efficiency (210%)
L63PHinge regionAltered flap dynamics↑ Catalytic efficiency (360%)
I54MFlapReduced hydrogen bondingAltered polyprotein specificity

Molecular Dynamics Simulations of Active Site Interactions

All-atom MD simulations elucidate atomic-scale resistance mechanisms:

  • Flap Mobility: In wild-type protease, flap-tips (residues 45–55) exhibit RMS fluctuations (RMSF) of 1.2 Å, stabilizing Indinavir via hydrophobic collapse. Mutant proteases (e.g., I54M) show RMSF > 2.0 Å, favoring semi-open conformations that weaken inhibitor binding [2] [10].
  • Unbinding Pathways: Supervised MD (SuMD) simulations indicate Indinavir dissociates 3-fold faster from HTLV-1 protease than HIV-1 protease due to stronger π-stacking with Trp98 and Phe67 in the former, which distorts the binding pose [8].
  • Resistance in Clinical Mutants: The heavily mutated strain (I13V/K20R/V32I/I54M/G73S) shows 5.2 kcal/mol unfavorable binding enthalpy for Indinavir. Key disruptions include:
  • Loss of hydrogen bonds with Asp25’ and Gly27’
  • Repulsive interactions with Ile50’ and Val84’
  • Reduced van der Waals contacts in S2 subsite [10].

Table 4: MD Simulation Parameters for Indinavir-Protease Complexes

SystemSimulation Time (ns)Flap Separation (Å)Key Disrupted Interactions
Wild-type + Indinavir1008.5 ± 0.7None (stable closed state)
V82T/I84V + Indinavir10011.2 ± 1.3Val82:Indinavir benzyl group
HTLV-1 protease + Indinavir5014.8 ± 2.1π-stacking with Trp98/Phe67
Multi-mutant + Indinavir20013.5 ± 1.8H-bonds with Asp25’, Ile50’ destabilized

Energy landscapes reconstructed from MD trajectories confirm that drug-resistant mutants shift conformational equilibrium toward semi-open states, increasing the population of low-affinity conformers by >60% compared to wild-type [8] [10].

Properties

CAS Number

150378-17-9

Product Name

Indinavir

IUPAC Name

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide

Molecular Formula

C36H47N5O4

Molecular Weight

613.8 g/mol

InChI

InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1

InChI Key

CBVCZFGXHXORBI-PXQQMZJSSA-N

SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5

Solubility

4.82e-02 g/L

Synonyms

Crixivan
Indinavir
Indinavir Sulfate
Indinavir, Sulfate (1:1)
L 735 524
L 735,524
L-735 524
L-735,524
L735 524
L735,524
MK 639
MK-639
MK639
Sulfate, Indinavi

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5

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